(S)-4-Benzyl-2-oxazolidinone

Vue d'ensemble

Description

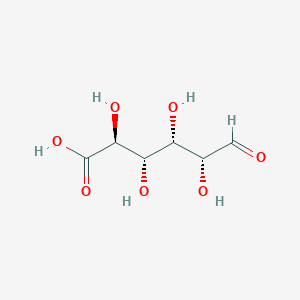

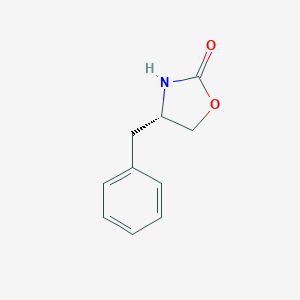

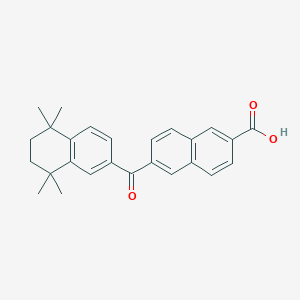

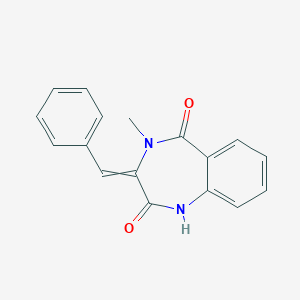

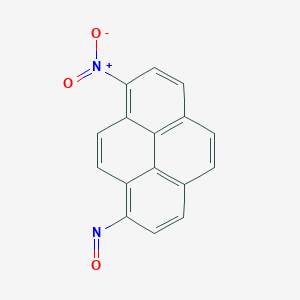

(S)-4-Benzyl-2-oxazolidinone is a chiral oxazolidinone derivative widely used in organic synthesis, particularly as a chiral auxiliary. Its structure consists of a five-membered oxazolidinone ring with a benzyl group attached to the nitrogen atom. This compound is known for its ability to induce stereoselectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis.

Applications De Recherche Scientifique

(S)-4-Benzyl-2-oxazolidinone has numerous applications in scientific research:

Chemistry: It is extensively used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry: It is utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (S)-4-Benzyl-2-oxazolidinone can be synthesized through several methods. One common approach involves the reaction of (S)-phenylalanine with phosgene to form the corresponding chloroformate, which is then cyclized to produce the oxazolidinone ring. Another method includes the cyclization of N-benzyl-N-(2-hydroxyethyl)amine with carbon dioxide under basic conditions.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions: (S)-4-Benzyl-2-oxazolidinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides and organometallic reagents are employed under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with different functional groups, while reduction can produce various amine compounds.

Mécanisme D'action

The mechanism of action of (S)-4-Benzyl-2-oxazolidinone primarily involves its role as a chiral auxiliary. It induces stereoselectivity in chemical reactions by forming diastereomeric intermediates, which can be selectively transformed into desired enantiomers. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparaison Avec Des Composés Similaires

- ®-4-Benzyl-2-oxazolidinone

- 4-Benzyl-2-oxazolidinone

- 4-Methyl-2-oxazolidinone

Comparison: (S)-4-Benzyl-2-oxazolidinone is unique due to its chiral nature, which allows it to induce stereoselectivity in reactions. Compared to its racemic or achiral counterparts, it provides higher enantiomeric excess and selectivity in asymmetric synthesis. This makes it a preferred choice in the synthesis of enantiomerically pure compounds.

Propriétés

IUPAC Name |

(4S)-4-benzyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJOFMLDBXPDXLQ-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](NC(=O)O1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352970 | |

| Record name | (S)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90719-32-7 | |

| Record name | (-)-4-Benzyl-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90719-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-4-Benzyl-2-oxazolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Benzyl-2-oxazolidinone, (S)-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC46HZ6ALH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of (S)-4-Benzyl-2-oxazolidinone?

A1: this compound is a white crystalline solid with a molecular formula of C10H11NO2 and a molecular weight of 177.20 g/mol. [] Its structure has been characterized by 1H NMR, 13C NMR, and HR-MS. [, ]

Q2: How is this compound synthesized?

A2: A common method involves synthesizing this compound from L-phenylalanine through reduction and ring-closing reactions. [, ] A more economically viable approach utilizes a one-pot reaction of phenylalanine with thionyl chloride and sodium borohydride in an aqueous methanolic solution to yield phenylalaninol, followed by cyclization with diethyl carbonate and potassium carbonate. []

Q3: What are the primary applications of this compound in organic synthesis?

A3: this compound acts as a versatile chiral auxiliary in asymmetric synthesis, facilitating the creation of new carbon-carbon bonds for chiral amine synthesis. [] It is particularly useful in asymmetric alkylations, acylations, halogenations, and aldol reactions. []

Q4: How does this compound contribute to stereoselectivity in reactions?

A4: Lewis acids play a crucial role in achieving high stereoselectivity when using this compound. Lewis acids can chelate to the nitrogen and carbonyl oxygen of the oxazolidinone ring, directing the addition of reagents to a specific face of the molecule. [] Alternatively, Lewis acids like boron trifluoride can interact through monodentate coordination, favoring a specific rotamer and influencing stereochemical outcome. []

Q5: Can you provide an example of a specific reaction where this compound is employed for stereoselective synthesis?

A5: In the synthesis of the HIV reverse transcriptase inhibitor 1592U89, this compound is utilized as a chiral auxiliary in an asymmetric aldol reaction. This reaction forms a crucial intermediate for constructing the carbocyclic core of the nucleoside analogue. []

Q6: Are there any computational studies exploring the properties or reactivity of this compound?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the mechanism of asymmetric photodimerization reactions involving coumarin derivatives bearing the this compound auxiliary. These calculations provide insights into the observed syn-head-to-tail selectivity and diastereoselectivity. []

Q7: What is known about the crystallization behavior of this compound?

A7: Studies have shown that this compound readily crystallizes upon cooling from its melt, demonstrating a high tendency for crystallization. [] This characteristic has been contrasted with structurally similar compounds like (S)-4-benzylthiazolidine-2-thione and (S)-4-benzyloxazolidine-2-thione, which exhibit different crystallization tendencies. []

Q8: What analytical techniques are commonly used to characterize this compound?

A8: Apart from NMR and HR-MS, vibrational circular dichroism (VCD) spectroscopy has been used to study this compound in CDCl3 solution. [] This technique provides valuable information about the compound's absolute configuration and conformational preferences.

Q9: Has this compound been found in natural sources?

A9: Yes, this compound has been isolated from the methanol extracts of Tephrosia purpurea leaves. [] This finding highlights the potential of natural product chemistry in yielding valuable chiral building blocks for synthetic applications.

Q10: Are there any alternatives or substitutes for this compound in asymmetric synthesis?

A10: While this compound is a widely used chiral auxiliary, other chiral oxazolidinones with varying substituents on the ring system exist. These alternative auxiliaries may offer different reactivity profiles or influence stereoselectivity differently depending on the specific reaction conditions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

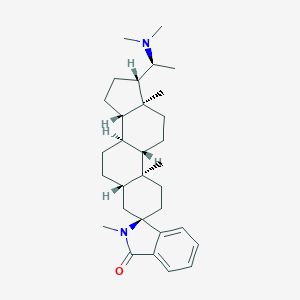

![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)